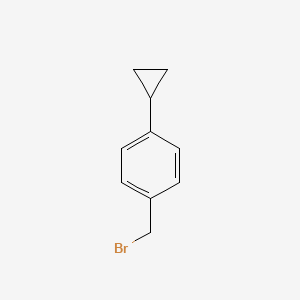

1-(Bromomethyl)-4-cyclopropylbenzene

Description

The exact mass of the compound 1-(Bromomethyl)-4-cyclopropylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Bromomethyl)-4-cyclopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-4-cyclopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-4-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPVJTGKGHWUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654874 | |

| Record name | 1-(Bromomethyl)-4-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-57-4 | |

| Record name | 1-(Bromomethyl)-4-cyclopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-cyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties and Applications of 1-(Bromomethyl)-4-cyclopropylbenzene

Abstract: 1-(Bromomethyl)-4-cyclopropylbenzene (CAS No. 1150617-57-4), also known as 4-(cyclopropyl)benzyl bromide, is a key organic building block increasingly utilized by researchers in medicinal chemistry and materials science. The strategic incorporation of a cyclopropyl moiety offers significant advantages in drug design, including enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(Bromomethyl)-4-cyclopropylbenzene, presents a standard protocol for its synthesis, outlines its chemical reactivity and applications, and details essential safety and handling procedures. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals employing this versatile reagent.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group, once a chemical curiosity, is now a celebrated structural motif in modern drug discovery.[1][2] Its prevalence in FDA-approved pharmaceuticals is a testament to the unique physicochemical properties it imparts.[1] The significant ring strain of the three-membered ring results in C-H bonds that are shorter and stronger than those in typical alkanes, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] Furthermore, the rigid, planar nature of the cyclopropyl ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thereby enhancing binding potency for its biological target.[3]

1-(Bromomethyl)-4-cyclopropylbenzene is a bifunctional reagent that capitalizes on these benefits. It provides the advantageous cyclopropyl group while also featuring a highly reactive bromomethyl (benzylic bromide) handle. This benzylic bromide is an excellent electrophile, primed for nucleophilic substitution reactions, making the molecule an ideal starting point for introducing the 4-cyclopropylbenzyl fragment into a wide range of molecular scaffolds.

Physicochemical Properties

The fundamental physical and chemical properties of 1-(Bromomethyl)-4-cyclopropylbenzene are summarized below. These data are critical for experimental design, reaction monitoring, and purification.

| Property | Value | Source(s) |

| CAS Number | 1150617-57-4 | [4][5] |

| Molecular Formula | C₁₀H₁₁Br | [4] |

| Molecular Weight | 211.1 g/mol | [4] |

| Synonyms | 4-(Cyclopropyl)benzyl bromide | |

| Appearance | Solid | |

| Boiling Point | 272.1 ± 9.0 °C (Predicted) | [4] |

| Density | 1.436 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Conditions | Store at 2-8°C, under inert gas (Argon) | [6] |

Spectroscopic Profile and Analytical Characterization

While publicly available spectra are limited, the structure of 1-(Bromomethyl)-4-cyclopropylbenzene allows for a confident prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons (4H): Two doublets in the range of δ 7.0-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Protons (2H): A sharp singlet around δ 4.5 ppm. The proximity to the electronegative bromine atom and the benzene ring results in a significant downfield shift.

-

Cyclopropyl Methine Proton (1H): A multiplet between δ 1.8-2.0 ppm.

-

Cyclopropyl Methylene Protons (4H): Two distinct multiplets in the upfield region of δ 0.6-1.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display 7 unique signals.

-

Aromatic Carbons: Four signals in the δ 120-145 ppm range, including the carbon attached to the bromine (ipso-carbon) and the carbon attached to the cyclopropyl group.

-

Benzylic Carbon (-CH₂Br): A signal around δ 33-35 ppm.

-

Cyclopropyl Carbons: Two signals in the upfield region, typically δ 10-16 ppm, for the methine (-CH) and methylene (-CH₂) carbons.

-

Mass Spectrometry (MS)

In mass spectrometry, the molecule will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of similar intensity at m/z = 210 and m/z = 212. The most prominent fragment would likely correspond to the loss of the bromine radical (•Br) to form the highly stable 4-cyclopropylbenzyl carbocation at m/z = 131.

Infrared (IR) Spectroscopy

Key absorption bands would include C-H stretching for the aromatic and aliphatic (cyclopropyl and methylene) protons, C=C stretching for the aromatic ring (approx. 1600 cm⁻¹), and a characteristic C-Br stretching band in the fingerprint region (approx. 600-700 cm⁻¹).

Synthesis and Purification

Rationale: The most direct and common method for synthesizing benzylic bromides is through the free-radical bromination of the corresponding methyl-substituted arene. This reaction is highly selective for the benzylic position. The precursor, 4-cyclopropyltoluene, is commercially available. N-Bromosuccinimide (NBS) is used as the bromine source because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction.

Step-by-Step Synthesis Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyclopropyltoluene (1 equivalent).

-

Reagents: Add a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane, followed by N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator like AIBN.

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct is removed by filtration.

-

Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with water and brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, an oil or solid, can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel.

Chemical Reactivity and Applications

The primary utility of 1-(Bromomethyl)-4-cyclopropylbenzene stems from the reactivity of the benzylic bromide. It is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide variety of nucleophiles. This allows for the covalent attachment of the 4-cyclopropylbenzyl group to alcohols, amines, thiols, carboxylates, and other nucleophilic species.

Mechanism of Action: The Sₙ2 reaction proceeds via a backside attack by the nucleophile on the carbon atom bearing the bromine. The bromine atom is displaced as a bromide ion, which is an excellent leaving group. The stability of the transition state is enhanced by the adjacent benzene ring.

This reactivity makes it an invaluable tool for:

-

Drug Discovery: Synthesizing novel drug candidates where the cyclopropyl group can enhance metabolic stability or receptor binding.

-

Protecting Group Chemistry: Used to install the 4-cyclopropylbenzyl protecting group on sensitive functional groups.

-

Materials Science: Creating new polymers or functional materials incorporating the unique properties of the cyclopropylbenzene unit.

Safety, Handling, and Storage

Hazard Profile: 1-(Bromomethyl)-4-cyclopropylbenzene is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage (H314).[6] Like many benzylic bromides, it is also expected to be a lachrymator (an irritant that causes tearing).

GHS Hazard Pictograms: GHS05 (Corrosion), GHS07 (Irritant).[6] Signal Word: Danger.[6]

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear chemical safety goggles and a face shield.

-

Use a lab coat to protect skin and clothing.

-

-

Handling: Avoid all direct contact. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is between 2°C and 8°C.[6]

-

Keep the container tightly sealed and preferably under an inert atmosphere, such as argon, to prevent degradation from moisture or air.[6]

Conclusion

1-(Bromomethyl)-4-cyclopropylbenzene is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its physical properties, characterized by its solid form and predicted high boiling point, combined with its well-defined chemical reactivity as a potent electrophile, make it a versatile tool for researchers. Understanding its spectroscopic signature, synthetic pathway, and stringent safety requirements is essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge required for professionals to confidently incorporate this valuable reagent into their research and development workflows.

References

-

CAS 1150617-57-4: 1-(Bromomethyl)-4-cyclopropylbenzene . EMD Millipore. [Link]

-

CAS NO. 1150617-57-4 | 4-(Cyclopropyl)benzyl bromide . Arctom. [Link]

-

Supporting information . The Royal Society of Chemistry. [Link]

-

cyclopropylbenzene . Organic Syntheses Procedure. [Link]

-

1-Bromo-4-cyclopropylbenzene | C9H9Br | CID 12221355 . PubChem. [Link]

-

China Benzene,1-bromo-4-cyclopropyl . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supporting Information for . The Royal Society of Chemistry. [Link]

-

Chemical Properties of Benzene, 1-(bromomethyl)-4-methyl- (CAS 104-81-4) . Cheméo. [Link]

-

1-Bromo-4-[2-(bromomethyl)cyclopropyl]benzene | C10H10Br2 | CID 81350862 . PubChem. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium . The Royal Society of Chemistry. [Link]

-

1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene . BuyersGuideChem. [Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry . PubMed Central. [Link]

-

1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene suppliers and producers . BuyersGuideChem. [Link]

-

1-Bromo-4-cyclopropylbenzene | C9H9Br | CID 12221355 - PubChem . NIH. [Link]

-

1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene | C10H10Br2 | CID . PubChem. [Link]

-

Cyclopropylbenzene | C9H10 | CID 70112 - PubChem . NIH. [Link]

- A kind of method of new synthesis Cyclopropyl Bromide.

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . Future Med Chem. [Link]

-

Review of cyclopropyl bromide synthetic process . ResearchGate. [Link]

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(bromomethyl)-4-cyclopropylbenzene | 1150617-57-4 [amp.chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 1-(Bromomethyl)-4-cyclopropylbenzene: Synthesis, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(bromomethyl)-4-cyclopropylbenzene, a key building block in medicinal chemistry and materials science. The unique combination of a reactive benzylic bromide and an electron-donating, metabolically stable cyclopropyl group makes this compound a valuable intermediate for the synthesis of complex molecular architectures. This document details the chemical structure, physicochemical properties, a representative synthetic protocol, and in-depth analytical methodologies for the characterization of 1-(bromomethyl)-4-cyclopropylbenzene. Drawing on established principles of organic chemistry and analytical science, this guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.

Introduction: The Strategic Value of the Cyclopropylphenyl Moiety

The cyclopropyl group has gained significant traction in modern drug discovery. Its rigid structure can lock in bioactive conformations, potentially reducing the entropic penalty upon binding to a biological target. Furthermore, the cyclopropyl moiety is often more resistant to metabolic degradation compared to linear alkyl chains, enhancing the pharmacokinetic profile of drug candidates. When appended to a phenyl ring, the cyclopropyl group acts as an electron-donating group, activating the aromatic system towards electrophilic substitution at the ortho and para positions.

1-(Bromomethyl)-4-cyclopropylbenzene combines these beneficial features with a highly reactive benzylic bromide handle. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. This dual functionality makes it an ideal starting material for elaborating molecular complexity in the development of novel therapeutic agents and functional materials.

Chemical Structure and Physicochemical Properties

1-(Bromomethyl)-4-cyclopropylbenzene possesses a well-defined structure with distinct regions of reactivity. The core consists of a benzene ring substituted at the 1 and 4 positions with a bromomethyl and a cyclopropyl group, respectively.

Diagram: Chemical Structure of 1-(Bromomethyl)-4-cyclopropylbenzene

Caption: General workflow for the synthesis of 1-(Bromomethyl)-4-cyclopropylbenzene.

Experimental Protocol: Wohl-Ziegler Bromination

Materials:

-

4-Cyclopropyltoluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyclopropyltoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous carbon tetrachloride.

-

The reaction mixture is heated to reflux (approximately 77 °C) with vigorous stirring. Initiation of the reaction can be facilitated by irradiation with a tungsten lamp. [1]3. The reaction progress is monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or flash column chromatography on silica gel to afford 1-(bromomethyl)-4-cyclopropylbenzene as a colorless to pale yellow oil.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization and purity assessment of 1-(bromomethyl)-4-cyclopropylbenzene.

Diagram: Analytical Workflow

Caption: A comprehensive analytical workflow for the characterization of 1-(Bromomethyl)-4-cyclopropylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-(bromomethyl)-4-cyclopropylbenzene.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic, bromomethyl, and cyclopropyl protons. The aromatic protons will appear as two doublets in the range of δ 7.0-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons of the bromomethyl group will be observed as a singlet at approximately δ 4.5 ppm. The cyclopropyl protons will exhibit complex multiplets in the upfield region (δ 0.5-2.0 ppm), a distinctive feature of this strained ring system. [2]

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The aromatic carbons will resonate in the δ 125-145 ppm region. The bromomethyl carbon is expected around δ 33-35 ppm. The cyclopropyl carbons will appear at high field, typically between δ 10-20 ppm. [2]

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm) Aromatic CH (adjacent to cyclopropyl) ~7.1 (d, 2H) ~128.0 Aromatic CH (adjacent to CH₂Br) ~7.3 (d, 2H) ~129.5 Aromatic C (ipso, attached to cyclopropyl) - ~145.0 Aromatic C (ipso, attached to CH₂Br) - ~138.0 CH₂Br ~4.5 (s, 2H) ~33.5 Cyclopropyl CH ~1.8-1.9 (m, 1H) ~15.5 | Cyclopropyl CH₂ | ~0.6-1.0 (m, 4H) | ~10.0 |

Table based on analogous compounds and general NMR principles.[2][3]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern.

-

Molecular Ion: The molecular ion peak [M]⁺• is expected at m/z 210 and 212 with an approximate 1:1 ratio, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Fragmentation: The most prominent fragmentation pathway is the loss of the bromine radical (•Br) to form the stable benzylic carbocation at m/z 131. Another significant fragmentation is the cleavage of the C-C bond between the aromatic ring and the bromomethyl group, leading to a cyclopropylbenzene radical cation at m/z 118. [4][5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| CH₂ bend (scissoring) | ~1450 |

| C-Br stretch | 700-500 |

Chromatographic Analysis

4.4.1. Gas Chromatography (GC)

GC with a flame ionization detector (FID) is a robust method for assessing the purity of 1-(bromomethyl)-4-cyclopropylbenzene.

Protocol:

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Detector Temperature: 300 °C.

-

Injection: 1 µL of a 1 mg/mL solution in dichloromethane, split ratio 50:1.

4.4.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is suitable for analyzing purity and detecting non-volatile impurities.

Protocol:

-

Column: C18 column (4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A: Water, B: Acetonitrile.

-

Gradient: Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection: 10 µL of a 0.5 mg/mL solution in acetonitrile.

Applications in Research and Development

1-(Bromomethyl)-4-cyclopropylbenzene serves as a versatile intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical industry. The cyclopropylphenyl motif is found in several investigational and approved drugs. The bromomethyl group allows for the facile introduction of this valuable scaffold into lead compounds to modulate their physicochemical and pharmacological properties. Its applications include, but are not limited to, the synthesis of inhibitors for various enzymes and receptors implicated in oncology, inflammatory diseases, and metabolic disorders. [6][7]

Safety and Handling

1-(Bromomethyl)-4-cyclopropylbenzene is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant to the skin, eyes, and respiratory system. [8]Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area with copious amounts of water. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

1-(Bromomethyl)-4-cyclopropylbenzene is a strategically important building block for chemical synthesis. Its unique structural features provide a powerful tool for medicinal chemists and materials scientists to design novel molecules with tailored properties. This guide has provided a comprehensive overview of its synthesis, in-depth analytical characterization, and potential applications, offering a valuable resource for researchers in the field. The detailed protocols and comparative data herein serve as a foundation for the effective utilization of this versatile compound in research and development endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-cyclopropylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Evotec. (n.d.). Buy (Cis-2-(bromomethyl)cyclopropyl)benzene. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Wikipedia. (2024). N-Bromosuccinimide. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-(bromomethyl)-4-methyl- (CAS 104-81-4). Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Retrieved from [Link]

-

Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

-

Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Google Patents. (2016). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

-

PubChem. (n.d.). Cyclopropylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Chem Help ASAP. (2019, December 21). alkene additions with N-bromosuccinimide (NBS) [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN104892355B - A kind of new method synthesizing Cyclopropyl Bromide.

-

The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Retrieved from [Link]

-

ChemRxiv. (n.d.). Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbo. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

-

PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. Retrieved from [Link]

-

Agilent. (n.d.). QuickProbe Technology for Direct, Real-Time MS Analysis. Retrieved from [Link]

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

1-(Bromomethyl)-4-cyclopropylbenzene CAS number 1150617-57-4

An In-depth Technical Guide to 1-(Bromomethyl)-4-cyclopropylbenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

1-(Bromomethyl)-4-cyclopropylbenzene is a crucial synthetic intermediate in the field of medicinal chemistry and drug development. Its structure incorporates the cyclopropylbenzene moiety, a privileged scaffold known to impart favorable pharmacological properties to drug candidates. The unique electronic and conformational characteristics of the cyclopropyl group can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of a molecule.[1][2] This guide provides a comprehensive overview of 1-(Bromomethyl)-4-cyclopropylbenzene, from its synthesis and reactivity to its applications and safe handling, designed for researchers and scientists in the pharmaceutical industry.

Chemical and Physical Properties

While a dedicated CAS number for 1-(Bromomethyl)-4-cyclopropylbenzene is not widely cataloged, its molecular formula is C₁₀H₁₁Br. Its properties can be inferred from its structure and comparison with similar benzylic bromides.

| Property | Value |

| Molecular Formula | C₁₀H₁₁Br |

| Molecular Weight | 211.10 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate); insoluble in water |

| Stability | Sensitive to moisture and light; lachrymatory |

Synthesis of 1-(Bromomethyl)-4-cyclopropylbenzene

The most common and efficient method for the synthesis of 1-(Bromomethyl)-4-cyclopropylbenzene is through the benzylic bromination of cyclopropylbenzene. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as a bromine source and a radical initiator, is the preferred method for this transformation due to its selectivity for the benzylic position.[3][4]

Experimental Protocol: Wohl-Ziegler Bromination of Cyclopropylbenzene

This protocol outlines the synthesis of 1-(Bromomethyl)-4-cyclopropylbenzene from commercially available cyclopropylbenzene.

Materials:

-

Cyclopropylbenzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (0.02-0.05 eq)

-

Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or chlorobenzene

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropylbenzene and the chosen solvent.

-

Add N-bromosuccinimide and the radical initiator (AIBN or BPO) to the solution.

-

Heat the reaction mixture to reflux and maintain it for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Once the reaction is complete (consumption of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium thiosulfate solution to quench any remaining bromine.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(Bromomethyl)-4-cyclopropylbenzene.

Caption: Synthetic workflow for 1-(Bromomethyl)-4-cyclopropylbenzene.

Mechanism of Synthesis: Radical Chain Reaction

The Wohl-Ziegler bromination proceeds via a free radical chain mechanism. The stability of the benzylic radical intermediate is key to the selectivity of this reaction.[5][6]

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical.

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic position of cyclopropylbenzene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The benzylic radical then reacts with a bromine molecule (Br₂), which is present in low concentrations from the reaction of HBr with NBS, to form the desired product and a new bromine radical.[7]

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: Radical chain mechanism of benzylic bromination.

Reactivity and Synthetic Utility

The primary utility of 1-(Bromomethyl)-4-cyclopropylbenzene lies in the reactivity of the bromomethyl group. As a benzylic bromide, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2 and Sₙ1). This allows for the facile introduction of the 4-cyclopropylbenzyl moiety into a wide range of molecules.

Common transformations include:

-

Ether synthesis: Reaction with alcohols or phenols in the presence of a base.

-

Ester synthesis: Reaction with carboxylate salts.

-

Amine synthesis: Reaction with amines or ammonia.

-

Cyanide displacement: Reaction with sodium or potassium cyanide to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid.

-

Grignard reagent formation: Followed by reaction with various electrophiles.

Caption: Synthetic utility of 1-(Bromomethyl)-4-cyclopropylbenzene.

Applications in Drug Discovery

The cyclopropylbenzene scaffold is increasingly utilized in drug design to enhance the properties of therapeutic agents.[2][8] The cyclopropyl group can act as a bioisostere for other groups, such as a vinyl or carbonyl group, while offering improved metabolic stability.[1] Its rigid nature can also help to lock a molecule into a bioactive conformation, thereby improving its potency.

1-(Bromomethyl)-4-cyclopropylbenzene serves as a key building block for incorporating this valuable moiety into drug candidates targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.

Safety and Handling

Benzylic bromides, including 1-(Bromomethyl)-4-cyclopropylbenzene, are lachrymatory (tear-inducing) and are irritants to the skin, eyes, and respiratory tract.[9][10][11] Strict safety precautions must be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10][12] All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] Keep the container tightly closed and store it in a cool, dry, and dark place.[10][12]

-

Spill Procedure: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal.[10][12]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

-

Characterization

The structure of synthesized 1-(Bromomethyl)-4-cyclopropylbenzene should be confirmed by standard analytical techniques.

-

¹H NMR: Expected signals would include aromatic protons in the 7.0-7.5 ppm region, a singlet for the benzylic -CH₂Br protons around 4.5 ppm, and multiplets for the cyclopropyl protons in the 0.5-1.2 ppm range.

-

¹³C NMR: Aromatic carbons would appear in the 120-145 ppm region, the benzylic carbon around 33 ppm, and the cyclopropyl carbons at approximately 10-16 ppm.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

References

- Organic Syntheses. (n.d.). Cyclopropylbenzene.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]

-

ScienceLab.com. (n.d.). Material Safety Data Sheet Benzyl bromide. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

-

PubChem. (n.d.). 1-(bromomethyl)-4-(cyclopropylmethoxy)benzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

- BenchChem. (2025). Early Studies on the Reactivity of the Cyclopropylbenzene Ring: A Technical Guide. Retrieved from a hypothetical BenchChem technical guide.

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1124-14-7,1-Bromo-4-cyclopropylbenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-(bromomethyl)-4-methyl- (CAS 104-81-4). Retrieved from [Link]

-

Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. Retrieved from [Link]

- BenchChem. (2025). The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry.

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

Shepler, B. (2019). Benzene synthesis strategies. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-4-propylbenzene. Retrieved from [Link]

- Evotec. (n.d.). Buy (Cis-2-(bromomethyl)cyclopropyl)benzene.

-

Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-cyclopropylbenzene. Retrieved from [Link]

-

MDPI. (n.d.). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. nj.gov [nj.gov]

- 12. ferris.msdssoftware.com [ferris.msdssoftware.com]

1-(Bromomethyl)-4-cyclopropylbenzene molecular weight and formula

An In-Depth Technical Guide to 1-(Bromomethyl)-4-cyclopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-cyclopropylbenzene, a key building block in modern medicinal chemistry. The document details its fundamental physicochemical properties, offers insights into its synthesis via radical bromination, and presents a detailed experimental protocol. Furthermore, it covers analytical characterization techniques, significant applications in drug discovery, particularly as an intermediate for enzyme inhibitors, and essential safety and handling protocols. This guide is intended to serve as an authoritative resource for researchers leveraging this versatile compound in their synthetic and drug development endeavors.

Introduction: The Significance of the Cyclopropylbenzene Moiety

The cyclopropyl ring, particularly when conjugated to an aromatic system as in 1-(Bromomethyl)-4-cyclopropylbenzene, has become a privileged structural motif in medicinal chemistry.[1] Its unique conformational and electronic properties offer substantial advantages in drug design. The cyclopropyl group acts as a "bioisostere," capable of mimicking the spatial and electronic features of moieties like double bonds or carbonyl groups, while often conferring improved metabolic stability and lipophilicity.[1] This can lead to enhanced target engagement, greater potency, and a more favorable pharmacokinetic profile.[1]

1-(Bromomethyl)-4-cyclopropylbenzene, with its reactive bromomethyl handle, is a particularly valuable intermediate. This "benzyl bromide" analogue is primed for nucleophilic substitution reactions, allowing for the facile introduction of the cyclopropylphenyl scaffold into a wide array of more complex molecular architectures. Its utility is highlighted by its role in the synthesis of potent enzyme inhibitors, demonstrating its importance in developing novel therapeutics.[2]

Physicochemical and Structural Properties

1-(Bromomethyl)-4-cyclopropylbenzene is a white crystalline solid at room temperature.[2] Its core structure consists of a benzene ring substituted with a cyclopropyl group at the 4-position and a bromomethyl group at the 1-position. The presence of the bromine atom makes the methylene carbon highly electrophilic and reactive.[3]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Br | [2][3] |

| Molecular Weight | 211.1 g/mol | [2] |

| Appearance | White crystals | [2] |

| Boiling Point | 272.1 ± 9.0 °C (Predicted) | [2] |

| Density | 1.436 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2][4] |

| SMILES | C(Br)C1=CC=C(C=C1)C2CC2 | [3] |

| InChI Key | KMPVJTGKGHWUJX-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

The most direct and common synthetic route to 1-(Bromomethyl)-4-cyclopropylbenzene is through the free-radical bromination of 4-cyclopropyltoluene. This reaction selectively targets the benzylic protons of the methyl group, which are significantly weaker and more susceptible to radical abstraction than the aromatic or cyclopropyl C-H bonds.

Causality of Experimental Choice:

-

Reagent: N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine (Br₂). NBS provides a low, constant concentration of Br₂ through its reaction with trace HBr, which minimizes competing electrophilic aromatic substitution on the electron-rich benzene ring.

-

Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction by generating the initial radical species upon thermal or photochemical decomposition.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to dissolve the reactants without participating in the reaction.

Proposed Reaction Mechanism: Free-Radical Bromination

The reaction proceeds via a classic free-radical chain mechanism involving three stages: initiation, propagation, and termination.

Caption: Free-radical chain mechanism for benzylic bromination.

Experimental Protocol: Synthesis of 1-(Bromomethyl)-4-cyclopropylbenzene

This protocol describes a general procedure for the synthesis from 4-cyclopropyltoluene.

Materials:

-

4-Cyclopropyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-cyclopropyltoluene (1.0 eq) in anhydrous CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Workup - Quenching: Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture to remove the solid.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any trace HBr), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes) to yield pure 1-(Bromomethyl)-4-cyclopropylbenzene.

Caption: General workflow for synthesis and purification.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(Bromomethyl)-4-cyclopropylbenzene, a combination of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, a singlet for the benzylic methylene protons (-CH₂Br) typically around 4.5 ppm, and multiplets for the cyclopropyl protons.

-

¹³C NMR: Will show distinct signals for the aromatic carbons, the benzylic carbon (C-Br), and the unique upfield signals for the cyclopropyl carbons.

-

-

Mass Spectrometry (MS): Will show the molecular ion peak and a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the presence of bromine.

-

Infrared (IR) Spectroscopy: Will display C-H stretching frequencies for the aromatic and aliphatic groups and a characteristic C-Br stretching absorption.

Applications in Research and Drug Development

1-(Bromomethyl)-4-cyclopropylbenzene is a valuable intermediate for introducing the 4-cyclopropylbenzyl moiety into target molecules.

-

Enzyme Inhibitors: The compound has been utilized as a precursor in the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are being investigated as potential treatments for type II diabetes.[2]

-

Kinase Inhibitors: The broader cyclopropylbenzene scaffold is a key component in highly selective and potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), which is crucial in certain cancer therapies.[1] The cyclopropyl group often enhances binding affinity and improves the overall pharmacological profile.

-

Synthetic Building Block: Its primary application is in nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to build more complex molecular frameworks.[3]

Safety and Handling Precautions

As a reactive benzylic bromide, 1-(Bromomethyl)-4-cyclopropylbenzene requires careful handling. It is classified as a hazardous substance.

-

Hazards:

-

Handling (Self-Validating Protocol):

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][7]

-

Dispensing: Avoid creating dust when handling the solid.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.[2][7] Keep the container tightly sealed.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6][7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7]

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[6][7]

-

References

-

MOLBASE. (n.d.). 1-Bromomethyl-4-(4-propyl-cyclohexyl)-benzene|151105-68-9. Retrieved from [Link]

- Safety Data Sheet. (2024). [1-(BROMOMETHYL)CYCLOPROPYL]METHOXYMETHYLBENZENE.

- Fisher Scientific. (2025).

-

PubChem. (n.d.). 1-Bromo-4-[2-(bromomethyl)cyclopropyl]benzene. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 1-Bromo-4-cyclopropylbenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclopropylbenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-(bromomethyl)-4-methyl- (CAS 104-81-4). Retrieved from [Link]

- BenchChem. (2025). The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry.

-

Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Evotec. (n.d.). (Cis-2-(bromomethyl)cyclopropyl)benzene. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(bromomethyl)-4-cyclopropylbenzene | 1150617-57-4 [amp.chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1-(Bromomethyl)-4-cyclopropylbenzene from 4-Cyclopropyltoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(bromomethyl)-4-cyclopropylbenzene, a key building block in medicinal chemistry and materials science. The primary focus is on the free-radical bromination of 4-cyclopropyltoluene, a robust and widely utilized synthetic route. This document delves into the underlying reaction mechanisms, provides a detailed experimental protocol, outlines critical safety considerations, and discusses analytical characterization of the final product. The content is structured to offer both theoretical understanding and practical, actionable insights for laboratory application.

Introduction: The Significance of the Cyclopropylmethylaryl Moiety

The cyclopropyl group is a highly sought-after substituent in modern drug discovery. Its unique conformational and electronic properties can impart significant advantages to a parent molecule, including enhanced metabolic stability, increased potency, and improved membrane permeability. Consequently, functionalized cyclopropylarenes, such as 1-(bromomethyl)-4-cyclopropylbenzene, serve as versatile intermediates for the synthesis of a diverse array of complex molecular architectures. The bromomethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functionalities and the construction of novel pharmaceutical candidates and advanced materials.

The synthesis of 1-(bromomethyl)-4-cyclopropylbenzene from the readily available starting material, 4-cyclopropyltoluene, is a critical transformation for researchers in the field. This guide aims to provide a thorough understanding of this process, emphasizing the widely employed Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as a selective brominating agent.

The Synthetic Pathway: Free-Radical Bromination of 4-Cyclopropyltoluene

The conversion of 4-cyclopropyltoluene to 1-(bromomethyl)-4-cyclopropylbenzene is most effectively achieved through a benzylic bromination reaction. This process proceeds via a free-radical chain mechanism, where a hydrogen atom on the methyl group (the benzylic position) is selectively replaced by a bromine atom.[1][2][3] The reagent of choice for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under controlled conditions, minimizing undesirable side reactions such as aromatic bromination.[4][5]

The Reaction Mechanism: A Step-by-Step Analysis

The Wohl-Ziegler bromination of 4-cyclopropyltoluene using NBS and a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane proceeds through the following steps:[6]

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator upon heating or UV irradiation, generating two radicals. This is followed by the homolytic cleavage of the N-Br bond in NBS to produce a bromine radical and a succinimidyl radical.[2][7]

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-cyclopropyltoluene. This is the rate-determining step and is favored due to the resonance stabilization of the resulting benzylic radical.[2][3]

-

The benzylic radical then reacts with a molecule of bromine (Br2), which is present in low concentrations, to form the desired product, 1-(bromomethyl)-4-cyclopropylbenzene, and a new bromine radical.[4] The low concentration of Br2 is maintained by the reaction of HBr (formed in the first propagation step) with NBS.[3][8]

-

-

Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species.

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis of 1-(bromomethyl)-4-cyclopropylbenzene.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Cyclopropyltoluene | 132.22 | 10.0 g | 0.0756 | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 14.1 g | 0.0792 | Recrystallize if yellow |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.25 g | 0.0015 | Radical Initiator |

| Carbon Tetrachloride (CCl4) | 153.82 | 150 mL | - | Anhydrous |

| Saturated Sodium Bicarbonate | - | 100 mL | - | For work-up |

| Saturated Sodium Thiosulfate | - | 50 mL | - | For work-up |

| Brine | - | 50 mL | - | For work-up |

| Anhydrous Magnesium Sulfate | - | - | - | Drying agent |

| Hexane | - | - | - | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-cyclopropyltoluene (10.0 g, 0.0756 mol), N-bromosuccinimide (14.1 g, 0.0792 mol), and azobisisobutyronitrile (0.25 g, 0.0015 mol).

-

Solvent Addition: Add 150 mL of anhydrous carbon tetrachloride to the flask.

-

Reaction Initiation: Heat the reaction mixture to reflux (approximately 77°C) using a heating mantle. The reaction is typically initiated by the decomposition of AIBN. The reaction progress can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.

-

Reaction Monitoring: Continue refluxing for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution, 50 mL of saturated sodium thiosulfate solution (to quench any remaining bromine), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from hexane or by column chromatography on silica gel using hexane as the eluent.

-

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents involved.

-

N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[9][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11][12][13] NBS is also an oxidizer and may intensify fire.[11] It should be stored away from combustible materials.[11][12][13] While generally stable, NBS can decompose, sometimes violently, upon exposure to heat, impact, or friction.[14]

-

Carbon Tetrachloride (CCl4): CCl4 is a toxic and carcinogenic solvent. It should be handled exclusively in a fume hood. Due to its toxicity, alternative solvents such as cyclohexane or acetonitrile may be considered.

-

Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can be explosive when heated. It should be stored in a cool, dry place away from heat sources.

-

General Precautions: Always wear appropriate PPE.[9][10][11][12][13] Ensure adequate ventilation.[9][12][13] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]

Characterization of 1-(Bromomethyl)-4-cyclopropylbenzene

The identity and purity of the synthesized 1-(bromomethyl)-4-cyclopropylbenzene should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the benzylic methylene protons (-CH2Br), and the cyclopropyl protons. The benzylic protons will appear as a singlet.

-

¹³C NMR: Expect signals for the aromatic carbons, the benzylic carbon, and the cyclopropyl carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for C-H stretching of the aromatic and cyclopropyl groups, and the C-Br stretching frequency.

Conclusion

The synthesis of 1-(bromomethyl)-4-cyclopropylbenzene from 4-cyclopropyltoluene via free-radical bromination with N-bromosuccinimide is a reliable and efficient method for producing this valuable synthetic intermediate. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can successfully synthesize this compound in high yield and purity. This guide serves as a comprehensive resource to facilitate the successful execution of this important chemical transformation in a laboratory setting.

References

- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, May 12). Retrieved from [Link]

-

Safety Data Sheet: N-Bromosuccinimide - ChemScience. (2024, April 8). Retrieved from [Link]

-

N-Bromosuccinimide (NBS) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 - Chemia. (2022, March 22). Retrieved from [Link]

-

Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Organic Process Research & Development - ACS Publications. (2023, September 25). Retrieved from [Link]

-

Incompatibilities between N-Bromosuccinimide and Solvents | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

N-Bromosuccinimide. (2019, July 6). Retrieved from [Link]

-

cyclopropylbenzene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Retrieved from [Link]

-

Benzylic Bromination - Chemistry Steps. (n.d.). Retrieved from [Link]

-

1-Bromo-4-cyclopropylbenzene | C9H9Br | CID 12221355 - PubChem. (n.d.). Retrieved from [Link]

-

Organic Mechanism - Benzylic Bromination NBS Radical 001 - YouTube. (2012, April 19). Retrieved from [Link]

-

1-(bromomethyl)-4-(cyclopropylmethoxy)benzene (C11H13BrO) - PubChemLite. (n.d.). Retrieved from [Link]

-

10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. (n.d.). Retrieved from [Link]

-

11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023, August 7). Retrieved from [Link]

-

1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene | C10H10Br2 | CID - PubChem. (n.d.). Retrieved from [Link]

-

1-Bromo-4-[2-(bromomethyl)cyclopropyl]benzene | C10H10Br2 | CID - PubChem. (n.d.). Retrieved from [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Retrieved from [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

bicyclopropylidene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Retrieved from [Link]

-

NBS Bromination in CCl4: Light-Induced Chemistry Explained | StudySoup. (n.d.). Retrieved from [Link]

- CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid - Google Patents. (n.d.).

-

Benzene, 1-(bromomethyl)-4-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Buy (Cis-2-(bromomethyl)cyclopropyl)benzene (EVT-13283095) | 1017962-38-7. (n.d.). Retrieved from [Link]

- US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (2016, December 8).

-

ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. - ResearchGate. (2025, August 6). Retrieved from [Link]

- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (n.d.).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemscience.com [chemscience.com]

- 13. fishersci.dk [fishersci.dk]

- 14. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]

A Technical Guide to 1-(Bromomethyl)-4-cyclopropylbenzene: Synthesis, Applications, and Characterization

Abstract: This guide provides an in-depth technical overview of 1-(Bromomethyl)-4-cyclopropylbenzene, a key building block in modern medicinal and materials chemistry. We will cover its chemical identity, a detailed and mechanistically explained synthetic protocol, its role as a versatile reagent in drug discovery, comprehensive analytical characterization, and essential safety protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Chemical Identity and Properties

1-(Bromomethyl)-4-cyclopropylbenzene is an aromatic compound distinguished by a cyclopropyl ring and a reactive bromomethyl group. These features make it a valuable intermediate for introducing the cyclopropylphenyl moiety into larger molecules.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(Bromomethyl)-4-cyclopropylbenzene . Its structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(Bromomethyl)-4-cyclopropylbenzene | - |

| CAS Number | 1150617-57-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁Br | [3] |

| Molecular Weight | 211.10 g/mol | [3] |

| Appearance | White crystals | [1] |

| Boiling Point | 272.1 ± 9.0 °C (Predicted) | [1] |

| Density | 1.436 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1][3] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 1-(Bromomethyl)-4-cyclopropylbenzene is via the free-radical bromination of its precursor, 4-cyclopropyltoluene. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Preferred Synthetic Route: Radical Bromination

The method of choice involves using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride (CCl₄).

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is preferred over elemental bromine (Br₂) for benzylic bromination because it maintains a very low, constant concentration of Br₂ in the reaction mixture. This is crucial for selectivity, as high concentrations of Br₂ can lead to electrophilic aromatic substitution on the benzene ring instead of the desired radical substitution at the methyl group.

-

Radical Initiator (BPO/AIBN): These molecules readily decompose upon heating to form radicals, which initiate the chain reaction by abstracting a hydrogen atom from HBr (formed in situ) to generate a bromine radical.

-

Solvent (CCl₄): An inert, non-polar solvent is used to dissolve the reactants without participating in the reaction.

Reaction Mechanism

The reaction proceeds via a classic free-radical chain mechanism:

-

Initiation: The initiator (e.g., BPO) decomposes upon heating to form radicals, which then react with trace HBr to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of 4-cyclopropyltoluene, forming a resonance-stabilized benzylic radical and HBr.

-

The benzylic radical reacts with a Br₂ molecule (generated from NBS and HBr) to form the product, 1-(Bromomethyl)-4-cyclopropylbenzene, and a new bromine radical, which continues the chain.

-

-

Termination: The reaction terminates when two radicals combine.

Detailed Experimental Protocol

This protocol is a representative example based on established procedures for benzylic bromination.[4]

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyclopropyltoluene (1.0 eq.), N-Bromosuccinimide (1.05 eq.), and benzoyl peroxide (0.02 eq.).

-

Solvent Addition: Add anhydrous carbon tetrachloride to the flask.

-

Reaction: Heat the mixture to reflux (approx. 77°C). The reaction is often initiated with a heat lamp and may become self-sustaining. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide by-product.

-

Purification: Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography or distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(Bromomethyl)-4-cyclopropylbenzene.

Applications in Research and Development

The cyclopropyl group is a highly valued structural motif in medicinal chemistry.[5] It can enhance metabolic stability, improve potency by providing conformational rigidity, and modulate physicochemical properties.[5][6] 1-(Bromomethyl)-4-cyclopropylbenzene serves as a critical building block for introducing this beneficial moiety.

Role as an Alkylating Agent in Drug Discovery

The primary utility of this compound stems from the reactivity of the bromomethyl group. It is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the covalent attachment of the 4-cyclopropylbenzyl group to a core scaffold.

This strategy is frequently employed in the synthesis of kinase inhibitors, where the cyclopropyl group can occupy specific hydrophobic pockets in the enzyme's active site, contributing to binding affinity and selectivity.[7][8]

General Reaction Scheme: Sₙ2 Alkylation

Caption: General Sₙ2 alkylation using 1-(Bromomethyl)-4-cyclopropylbenzene.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques. The following are expected spectral data for 1-(Bromomethyl)-4-cyclopropylbenzene.

¹H NMR (Proton NMR):

-

Aromatic Protons: Two doublets in the range of δ 7.0-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Protons: A singlet at approximately δ 4.5 ppm, corresponding to the two protons of the -CH₂Br group.

-

Cyclopropyl Protons: A series of multiplets in the upfield region, typically between δ 0.6-1.1 ppm for the CH₂ protons and δ 1.8-2.0 ppm for the CH proton.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Signals between δ 125-145 ppm.

-

Benzylic Carbon: A signal around δ 33-35 ppm for the -CH₂Br carbon.

-

Cyclopropyl Carbons: Signals in the range of δ 10-16 ppm.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at M+ and M+2.

Safety and Handling

1-(Bromomethyl)-4-cyclopropylbenzene is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[9][10]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes serious skin and eye irritation.[9][10] May cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]

-

Handling: Avoid direct contact with the substance.[10] Prevent formation of dust and aerosols. Keep away from heat and sources of ignition.[11][12]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[10][11] Recommended storage temperature is 2-8°C.[1]

References

- ChemicalBook. (n.d.). 1-(bromomethyl)-4-cyclopropylbenzene | 1150617-57-4.

- BLD Pharm. (2024). Safety Data Sheet for [1-(BROMOMETHYL)CYCLOPROPYL]METHOXYMETHYLBENZENE.

- Apollo Scientific. (2010, September 9).

- Thermo Fisher Scientific. (2024, March 25). SAFETY DATA SHEET: Benzene, 1-(bromomethyl)-4-methyl-.

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (2025, December 18).

- ChemScene. (n.d.). [1-(bromomethyl)cyclopropyl]benzene | 181207-69-2.

- Organic Syntheses. (n.d.). Cyclopropylbenzene.

- Royal Society of Chemistry. (n.d.).

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-(bromomethyl)-4-methyl- (CAS 104-81-4).

- Synblock. (n.d.). 1-bromo-4-cyclopropylbenzene | CAS 1124-14-7.

- BenchChem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.

- Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 1-Bromo-4-propylbenzene(588-93-2) 1H NMR spectrum.

- PubChem. (n.d.). 1-Bromo-4-[2-(bromomethyl)cyclopropyl]benzene.

- BLD Pharm. (n.d.). 1-Bromo-4-cyclopropylbenzene | 1124-14-7.

- BenchChem. (n.d.). The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry.

- Jadhava, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

- Chemistry LibreTexts. (2024, October 4). Synthesis of Polysubstituted Benzenes.

- SpectraBase. (n.d.). 1-(Bromomethyl)-4-methylbenzene - Optional[1H NMR] - Spectrum.

- Chemsigma. (n.d.). 1-(bromomethyl)-4-cyclopropylbenzene [1150617-57-4].

- Evotec. (n.d.). Buy (Cis-2-(bromomethyl)cyclopropyl)benzene.

- Sun, M.-R., et al. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Mini-Reviews in Medicinal Chemistry, 21(2), 150-170.

- El-Gamal, M. I., et al. (2025).

- National Institute of Standards and Technology. (n.d.). Benzene, cyclopropyl-.

Sources

- 1. 1-(bromomethyl)-4-cyclopropylbenzene | 1150617-57-4 [amp.chemicalbook.com]

- 2. 1-(bromomethyl)-4-cyclopropylbenzene [1150617-57-4] | Chemsigma [chemsigma.com]

- 3. chemscene.com [chemscene.com]